2-(1H-Pyrrol-1-YL)butanoic acid
Overview
Description
2-(1H-Pyrrol-1-YL)butanoic acid is a heterocyclic organic compound with the molecular formula C8H11NO2 It features a pyrrole ring attached to a butanoic acid chain
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers, and its specific biological targets are still under investigation .
Mode of Action
It’s worth noting that pyrrole compounds often interact with biological targets through their nitrogen atom, which can form hydrogen bonds and coordinate with metal ions .
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects at the molecular and cellular level are still under investigation .
Biochemical Analysis
Biochemical Properties
2-(1H-Pyrrol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity. Additionally, it may interact with proteins involved in cell signaling pathways, potentially modulating their function and affecting downstream biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites. It may also impact cell signaling pathways by interacting with signaling proteins, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the stability of this compound can vary depending on the experimental conditions, such as temperature and pH. Over time, it may undergo degradation, leading to the formation of various metabolites. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, it may be metabolized by enzymes involved in amino acid metabolism, leading to changes in metabolic flux and the levels of specific metabolites. These interactions can have significant effects on overall metabolic activity and energy production within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular proteins. The distribution of this compound can influence its overall effectiveness and the extent of its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of this compound within the cell can determine its specific biological effects and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrrol-1-YL)butanoic acid typically involves the reaction of pyrrole with butanoic acid derivatives. One common method is the condensation of pyrrole with butanoic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrrol-1-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-(1H-Pyrrol-1-YL)butanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-Pyrrol-1-YL)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-(1H-Pyrrol-1-YL)acetic acid
- 2-(1H-Pyrrol-1-YL)propanoic acid
- 2-(1H-Pyrrol-1-YL)benzoic acid
Comparison: 2-(1H-Pyrrol-1-YL)butanoic acid is unique due to its longer aliphatic chain compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets. For example, the butanoic acid derivative may exhibit different pharmacokinetic properties compared to the acetic or propanoic acid derivatives.
Properties
IUPAC Name |
2-pyrrol-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAPDYRIGZLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601387 | |
Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63794-75-2 | |
Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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